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Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263

For researchers, scientists, and drug development professionals, the effective solubilization
and preparation of protein samples is a critical first step for successful mass spectrometry (MS)
analysis. This document provides detailed application notes and protocols regarding the use of
Brij 35, a non-ionic detergent, in workflows for mass spectrometry. While Brij 35 is an effective
solubilizing agent, it is not directly compatible with mass spectrometry and requires removal
prior to analysis. These notes offer guidance on its application and the necessary steps for its
removal to ensure high-quality MS data.

Introduction to Brij 35

Brij 35, also known as Polyoxyethylene (23) lauryl ether, is a non-ionic surfactant widely used in
biochemical applications for the solubilization and extraction of proteins, particularly membrane
proteins.[1] Its utility lies in its ability to disrupt cell membranes and dissolve hydrophobic
proteins while often preserving protein structure and function. However, the very properties that
make it an effective detergent also cause significant interference in mass spectrometry
analyses, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization
(MALDI).[2][3] Therefore, its use in a proteomics workflow necessitates a dedicated removal
step.

Properties of Brij 35

Understanding the physicochemical properties of Brij 35 is essential for its effective use and
subsequent removal.
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Property Value Reference(s)
Polyoxyethylene (23) lauryl
Full Name yoxyethylene (23) laury [4]
ether
Molecular Formula C12H25(0OCH2CH2)230H [1]
Average Molecular Weight ~1225 g/mol [4]
Critical Micelle Concentration
0.05- 0.1 mM (90 pM) [1114]
(CMC)
Aggregation Number 20 - 40 [4]
Cloud Point >100°C [1]
Appearance White waxy solid [4]

The Challenge: Brij 35 Incompatibility with Mass
Spectrometry

The presence of detergents like Brij 35 in a sample destined for mass spectrometry can
severely compromise the quality of the data. The primary issues include:

» lon Suppression: During electrospray ionization, detergent molecules, which are typically
present in high concentrations, compete with peptides for ionization. This leads to a
significant reduction in the signal intensity of the peptides of interest, a phenomenon known
as ion suppression.[2][3]

« Interference with Chromatography: Non-ionic detergents can interfere with the reversed-
phase liquid chromatography (RPLC) separation that precedes mass analysis. This can lead
to poor peak shape, altered retention times, and a loss of resolution.[2]

o Contamination of the Mass Spectrometer: Detergents can accumulate within the mass
spectrometer's ion source and transfer optics, leading to persistent background noise and
requiring extensive cleaning.[5]

o Formation of Detergent Clusters: Detergents can form adducts and clusters that dominate
the mass spectrum, obscuring the signals from peptides.[2]
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Due to these detrimental effects, it is imperative to remove Brij 35 from protein or peptide
samples before they are introduced into the mass spectrometer.

Experimental Protocols

Here we provide protocols for protein extraction using Brij 35 and subsequent detergent
removal.

Protocol for Protein Extraction from Cultured Cells
using Brij 35

This protocol describes a general method for creating a total cell lysate.

Materials:

Phosphate-buffered saline (PBS), ice-cold

Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1% (v/v) Brij 35, protease and
phosphatase inhibitor cocktails.

Cell scraper

Microcentrifuge tubes

Centrifuge

Procedure:

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 L for a
10 cm dish).

Using a cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-
chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with periodic vortexing.
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o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-
chilled tube.

o Determine the protein concentration using a standard protein assay (e.g., BCA assay).

e The protein extract is now ready for downstream processing, including detergent removal
and digestion.

Protocol for Brij 35 Removal using Detergent Removal
Spin Columns

This protocol is suitable for the efficient removal of Brij 35 from protein or peptide samples
using commercially available affinity-based spin columns. These columns contain a resin that
binds detergents.[6][7][8]

Materials:

o Detergent Removal Spin Column (e.g., Pierce Detergent Removal Spin Columns)
o Sample Buffer (e.g., 50 mM Ammonium Bicarbonate)

¢ Microcentrifuge

Procedure:

» Equilibrate the spin column by removing the storage buffer and washing the resin three times
with the desired sample buffer (pH 5-10), according to the manufacturer's instructions.[6]

e Add the protein or peptide sample containing Brij 35 to the equilibrated resin in the spin
column.

 Incubate the sample with the resin for the time specified by the manufacturer (typically a few
minutes) to allow for detergent binding.

e Place the spin column into a collection tube and centrifuge to elute the detergent-depleted
sample.
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e The flow-through contains the protein or peptide sample with >95% of the Brij 35 removed
and is now compatible with downstream applications like trypsin digestion and mass
spectrometry.[8]

Protocol for In-Solution Trypsin Digestion

This protocol is for the enzymatic digestion of proteins into peptides suitable for mass
spectrometry analysis. This should be performed after the removal of Brij 35.

Materials:

o Detergent-free protein sample

1 M Dithiothreitol (DTT)

55 mM lodoacetamide (IAA)

MS-grade Trypsin

50 mM Ammonium Bicarbonate (NHsHCO3)

Formic Acid

Procedure:

e Reduction: To the protein sample, add DTT to a final concentration of 10 mM. Incubate at
56°C for 45 minutes to reduce disulfide bonds.

» Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM.
Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

» Digestion: Add MS-grade trypsin to the sample at a protein-to-enzyme ratio of 20:1 to 50:1
(w/w). Incubate overnight (12-16 hours) at 37°C.

e Quenching: Stop the digestion by adding formic acid to a final concentration of 0.5-1% (v/v).

e The resulting peptide mixture can be desalted using C18 spin tips or columns before LC-
MS/MS analysis.
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Data Presentation and Comparison

While Brij 35 is an effective solubilizing agent, its incompatibility with MS necessitates a
cleanup step that can lead to sample loss. In contrast, MS-compatible surfactants are designed
to be easily removed or to not interfere with analysis. The table below summarizes the typical
performance of workflows using Brij 35 (with removal) versus an MS-compatible surfactant like
RapiGest SF.
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Brij 35 + Detergent

MS-Compatible

Parameter Surfactant (e.g., Reference(s)
Removal .
RapiGest SF)
) ) High, comparable to
High, effective for )
) or sometimes better
) o many proteins .
Protein Solubilization ) ] than traditional [O1[10][11]
including membrane -~
) detergents for specific
proteins. o
applications.
Not always required;
acid-labile surfactants
Detergent Removal >95% with specialized are degraded and
. [8][11]
Efficiency columns. removed by
acidification and
centrifugation.
Peptide/Protein Can be variable, with Generally high as no
Recovery after some sample loss separate cleanup [7]
Cleanup expected. device is needed.
Good, provided Excellent, designed
MS Data Quality detergent removal is for optimal MS [11]
thorough. performance.
o Often higher due to
Dependent on initial ) ) ]
N ] o improved digestion
Number of Identified extraction efficiency o
) efficiency and no [11][12]
Proteins and recovery after )
sample loss during a
cleanup.
separate cleanup.
Higher, requires an )
N ] Lower, cleanup is
) additional, dedicated ) )
Workflow Complexity integrated into the [11]

detergent removal

step.

digestion protocol.

Visualizing the Workflows

© 2025 BenchChem. All rights reserved.

7/10 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jproteome.7b00599
https://www.osti.gov/servlets/purl/1837204
https://pmc.ncbi.nlm.nih.gov/articles/PMC2570269/
https://pubmed.ncbi.nlm.nih.gov/22851498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2570269/
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-mass-spectrometry-analysis/sample-prep-mass-spectrometry/detergent-removal-peptides.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2570269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2570269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2975600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2570269/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

The following diagrams, generated using the DOT language, illustrate the experimental
workflows.

Lysis with Brij 35 Bufer Collect Supernatant (Protein Extract) Detergent Removal (Spin Column) In-Solution Digestion (Trypsin) Desalting (C18) LC-MS/MS Analysis.

Click to download full resolution via product page

Caption: Workflow for MS sample preparation using Brij 35 with a dedicated detergent removal
step.

Protein Sample (e.g., Cell Pellet) Lysis with MS-Compatible Surfactant (e.g., RapiGest) In-Solution Digestion (Trypsin) Acidific entrifugation to Remove Desalting (C18) LC-MS/MS Analysis
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Caption: A streamlined workflow using an acid-labile MS-compatible surfactant.

Conclusion and Recommendations

Brij 35 is a powerful tool for protein solubilization, particularly for challenging samples like
membrane proteins. However, its use in mass spectrometry-based proteomics is contingent on
its thorough removal from the sample. The protocols provided here offer a framework for
leveraging the solubilizing power of Brij 35 while mitigating its negative effects on MS analysis.

For high-throughput applications or when sample loss is a critical concern, the use of mass
spectrometry-compatible surfactants is highly recommended. These reagents offer a more
streamlined workflow and can lead to a greater number of protein identifications. The choice
between using a traditional detergent like Brij 35 followed by a cleanup step, versus using an
MS-compatible surfactant, will depend on the specific requirements of the experiment, including
the nature of the protein sample, the available equipment, and the desired throughput.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15546263?utm_src=pdf-body-img
https://www.benchchem.com/product/b15546263?utm_src=pdf-body-img
https://www.benchchem.com/product/b15546263?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. A Proteomic Grade Non-lonic Detergent with Ultra Low Aldehyde and Peroxide
Concentrations | Brij 35 | G-Biosciences [gbiosciences.com]

2. US8507291B1 - Detergent removal from protein samples prior to mass spectrometry
analysis - Google Patents [patents.google.com]

. kildd.cuhk.edu.cn [kiidd.cuhk.edu.cn]

. ulab360.com [ulab360.com]

. research.colostate.edu [research.colostate.edu]

. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edul]

. Detergent Removal from Peptides | Thermo Fisher Scientific - US [thermofisher.com]

o N oo o b~ W

. Removal of detergents from proteins and peptides in a spin-column format - PubMed
[pubmed.ncbi.nim.nih.gov]

9. pubs.acs.org [pubs.acs.org]
10. osti.gov [osti.gov]

11. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics -
PMC [pmc.ncbi.nim.nih.gov]

12. Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the
Mammalian Brain Proteome - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Brij 35 in
Mass Spectrometry Sample Preparation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15546263#use-of-brij-35-in-preparing-samples-for-
mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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